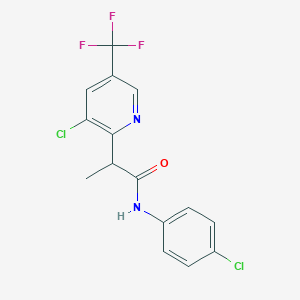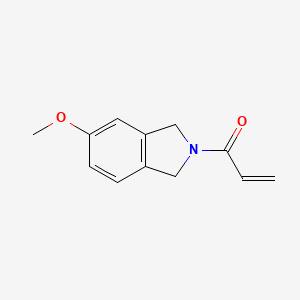
1-(5-Methoxy-1,3-dihydroisoindol-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methoxy-1,3-dihydroisoindol-2-yl)prop-2-en-1-one, also known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive substances. It was first synthesized in the 1960s and has been used as a designer drug due to its stimulant effects. Despite its widespread use, MDPV has been associated with adverse effects such as addiction, psychosis, and even death.
Mechanism of Action
1-(5-Methoxy-1,3-dihydroisoindol-2-yl)prop-2-en-1-one acts by inhibiting the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This, in turn, leads to the stimulant effects of this compound, including increased energy, alertness, and euphoria. This compound also has a high affinity for the serotonin transporter, although its effects on serotonin levels are less well understood.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also leads to increased levels of dopamine and norepinephrine in the brain, leading to the stimulant effects of the drug. This compound has also been shown to have anxiogenic effects, leading to increased anxiety and paranoia in some users.
Advantages and Limitations for Lab Experiments
1-(5-Methoxy-1,3-dihydroisoindol-2-yl)prop-2-en-1-one has a number of advantages and limitations for lab experiments. One advantage is its potency, which allows for the study of its effects at low doses. However, its high affinity for the dopamine and norepinephrine transporters can make it difficult to distinguish its effects from those of other stimulants. Additionally, its adverse effects, including addiction and psychosis, make it a challenging drug to study in vivo.
Future Directions
There are a number of future directions for 1-(5-Methoxy-1,3-dihydroisoindol-2-yl)prop-2-en-1-one research, including the investigation of its effects on other neurotransmitter systems, such as the serotonin system. Additionally, more research is needed to understand the long-term effects of this compound use, including its potential for addiction and psychosis. Finally, the development of new and more selective dopamine and norepinephrine reuptake inhibitors could lead to new treatments for a variety of disorders, including attention deficit hyperactivity disorder and depression.
Conclusion:
In conclusion, this compound is a synthetic cathinone that has been used as a designer drug due to its stimulant effects. It acts by inhibiting the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This compound has a number of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. While this compound has been extensively studied, there is still much to learn about its effects on the central nervous system and its potential for addiction and psychosis. Further research is needed to fully understand the mechanisms of action of this compound and its potential for therapeutic use.
Synthesis Methods
1-(5-Methoxy-1,3-dihydroisoindol-2-yl)prop-2-en-1-one can be synthesized through a variety of methods, including the Leuckart reaction, reductive amination, and Friedel-Crafts acylation. The Leuckart reaction involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with ammonium formate and formic acid. Reductive amination involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with methylamine and sodium borohydride. Friedel-Crafts acylation involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with propionic anhydride and aluminum chloride.
Scientific Research Applications
1-(5-Methoxy-1,3-dihydroisoindol-2-yl)prop-2-en-1-one has been used extensively in scientific research to investigate its effects on the central nervous system. Studies have shown that this compound acts as a potent dopamine and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This, in turn, leads to the stimulant effects of this compound, including increased energy, alertness, and euphoria.
properties
IUPAC Name |
1-(5-methoxy-1,3-dihydroisoindol-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-3-12(14)13-7-9-4-5-11(15-2)6-10(9)8-13/h3-6H,1,7-8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSVAWUBFVRORR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CN(C2)C(=O)C=C)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

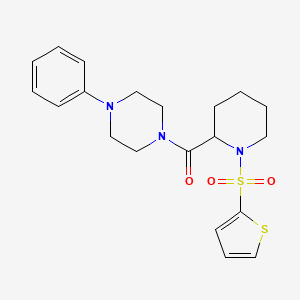


![N-benzyl-6-[2-(3-methoxyanilino)-2-oxoethyl]sulfanylbenzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2488644.png)

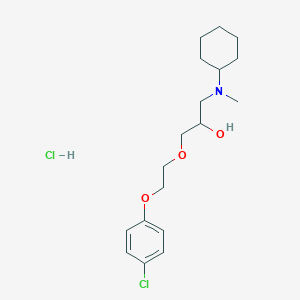
![(1E,4E)-1-[3-(4-tert-butylphenoxy)phenyl]-5-(dimethylamino)penta-1,4-dien-3-one](/img/structure/B2488653.png)
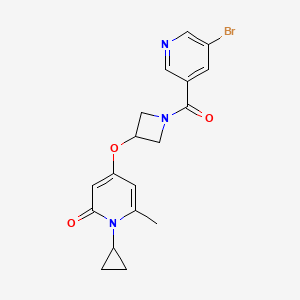
![5-chloro-2-methoxy-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide](/img/structure/B2488656.png)
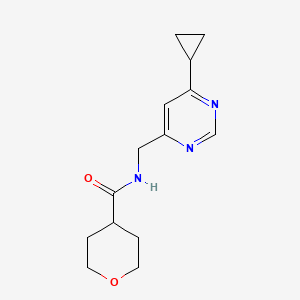
![4-[[4-(2-Chloropyrimidin-4-yl)piperidin-1-yl]methyl]-2-propan-2-yl-1,3-thiazole](/img/structure/B2488660.png)
